Methyl 2,5-dibromothiazole-4-carboxylate
Overview
Description
“Methyl 2,5-dibromothiazole-4-carboxylate” is a chemical compound with the empirical formula C5H3Br2NO2S . Its molecular weight is 300.96 g/mol . It is usually available in solid form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string O=C(OC)C1=C(Br)SC(Br)=N1
. The InChI representation is InChI=1S/C5H3Br2NO2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3
.
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 300.96 g/mol . It has a topological polar surface area of 67.4 Ų . It has 2 rotatable bonds . The compound is soluble .
Scientific Research Applications
Application in Energy Storage Technologies
Methyl 2,5-dibromothiazole-4-carboxylate has been utilized in the field of energy storage, particularly in the development of lithium-ion batteries. A study by Wang et al. (2017) explored the use of copolymers derived from cyclopentadithiophene and methyl-2,5-dibromobenzoate in the fabrication of anode electrodes. These electrodes demonstrated significantly higher specific capacity and stability, indicating the potential of this compound in enhancing battery performance (Wang et al., 2017).
In the Field of Organic Chemistry and Synthesis
This compound plays a crucial role in the synthesis of various organic compounds. For instance, Li-li (2008) demonstrated its use in the synthesis of methyl 2-aminothiazole-5-carboxylate and its subsequent transformation into methyl 2-bromothiazole-5-carboxylate, highlighting its versatility as a chemical intermediate (Li-li, 2008).
Contribution to Antiviral Research
A study by Mayhoub et al. (2011) focused on the design and synthesis of thiazole derivatives targeting flavivirus envelope proteins. They synthesized analogues of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate, which showed promising antiviral activity, indicating the potential of this compound derivatives in antiviral research (Mayhoub et al., 2011).
Role in Corrosion Inhibition
The compound's derivatives have been investigated for their corrosion inhibition properties. A study by El Aoufir et al. (2020) examined thiazole-4-carboxylates as corrosion inhibitors for mild steel in HCl. Their findings demonstrated the effectiveness of these derivatives in preventing corrosion, which could be beneficial in industrial applications (El Aoufir et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
methyl 2,5-dibromo-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACHFCPPYOVTON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654576 | |
Record name | Methyl 2,5-dibromo-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914347-25-4 | |
Record name | Methyl 2,5-dibromo-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.